molecular formula C21H26N2O2 B5757932 N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide

N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide

Cat. No.: B5757932
M. Wt: 338.4 g/mol
InChI Key: IKAWCVNZCYVHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed in 1956 by the United States Department of Agriculture and has since become the most commonly used insect repellent in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas, and is effective in preventing the transmission of diseases such as malaria, dengue fever, and Lyme disease.

Mechanism of Action

The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect human hosts through their sense of smell. DEET may also act as a deterrent by causing an unpleasant taste or sensation on the insect's mouthparts.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity and is generally considered safe for human use. However, some studies have suggested that DEET may have neurotoxic effects in certain populations, such as children and pregnant women. DEET has also been shown to have a negative impact on some aquatic organisms.

Advantages and Limitations for Lab Experiments

DEET is a widely used insect repellent and has been extensively studied for its effectiveness and safety. Its use in lab experiments allows for the control of insect populations and the study of insect behavior and physiology. However, the use of DEET in lab experiments may not accurately reflect the effects of DEET in natural environments, and caution should be taken when extrapolating results to real-world situations.

Future Directions

Future research on DEET could focus on the development of more effective and safer insect repellents, as well as the study of DEET's impact on non-target organisms and the environment. Research could also focus on the development of alternative methods for insect control, such as the use of genetically modified mosquitoes or the development of vaccines against insect-borne diseases.

Synthesis Methods

DEET is synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with diethylamine, followed by reduction of the nitro group to an amine, and subsequent acylation with isobutyryl chloride. The final product is then purified through recrystallization.

Scientific Research Applications

DEET has been extensively studied for its insect repellent properties and its safety for human use. It is approved by the Environmental Protection Agency (EPA) for use on skin and clothing and is considered safe when used as directed. DEET has been shown to be effective in repelling a variety of insects and is the recommended insect repellent for use in areas with a high risk of insect-borne diseases.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-15-9-7-10-16(6-2)19(15)23-21(25)17-11-8-12-18(13-17)22-20(24)14(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAWCVNZCYVHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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